N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide
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Overview
Description
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide is an organic compound that features a complex structure combining a benzenesulfonyl group, a furan ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide typically involves multiple steps:
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Formation of the Benzenesulfonyl Intermediate: : The initial step often involves the sulfonylation of benzene to form benzenesulfonyl chloride. This reaction is usually carried out using chlorosulfonic acid or sulfuryl chloride under controlled conditions.
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Coupling with Furan Derivative: : The benzenesulfonyl chloride is then reacted with a furan derivative, such as 2-furyl ethylamine, in the presence of a base like triethylamine. This step forms the N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl] intermediate.
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Amidation Reaction: : The final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : The benzenesulfonyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The methoxy group on the benzamide moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the benzenesulfonyl group and the furan ring suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its structural properties may contribute to the creation of polymers with unique characteristics.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The furan ring may participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide
- N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-methoxybenzamide
Uniqueness
Compared to similar compounds, N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide moiety. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-25-16-8-5-7-15(13-16)20(22)21-14-19(18-11-6-12-26-18)27(23,24)17-9-3-2-4-10-17/h2-13,19H,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOVAVXCHIKGKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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